N-Isopropyl vs. N-Methyl Substitution: Steric Bulk and Lipophilicity Differentiation
Replacement of the N-isopropyl group (target compound) with an N-methyl group (comparator CAS 1353960-47-0) reduces molecular weight by 28.05 g/mol (242.70 → 214.65), eliminates one branching carbon, and is predicted to lower lipophilicity (Δ estimated ClogP approximately −0.5 log units based on π-contribution of an sp³ methylene unit [1]). The isopropyl group provides greater steric hindrance around the amide nitrogen, which can slow metabolic N-dealkylation and reduce conformational flexibility relative to N-methyl. Computed boiling points are comparable (442.0°C vs. 437.7°C), but the density of the isopropyl compound is lower (1.2 vs. 1.3 g/cm³), reflecting the looser packing of the bulkier alkyl chain .
| Evidence Dimension | Molecular weight and computed physical properties: N-isopropyl vs. N-methyl substitution |
|---|---|
| Target Compound Data | MW 242.70 g/mol; Density 1.2±0.1 g/cm³; BP 442.0±45.0 °C; H-bond donors 1; Rotatable bonds 4 |
| Comparator Or Baseline | 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide (CAS 1353960-47-0): MW 214.65 g/mol; Density 1.3±0.1 g/cm³; BP 437.7±45.0 °C; H-bond donors 1; Rotatable bonds 3 |
| Quantified Difference | MW +28.05 g/mol (+13.1%); Density −0.1 g/cm³ (−7.7%); Rotatable bonds +1 |
| Conditions | Computed/predicted values from ChemSrc and PubChem (XLogP3, HBD, HBA, rotatable bonds); no single experimental measurement source |
Why This Matters
The larger N-isopropyl substituent offers distinct metabolic stability and target-binding steric profiles compared to N-methyl, which matters when selecting building blocks for lead optimization campaigns where N-dealkylation is a known clearance route.
- [1] PubChem CID 66568845; Computed Descriptors: XLogP3, H-Bond Donor/Acceptor Counts, Rotatable Bond Count. View Source
